3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine
Description
Properties
CAS No. |
6638-20-6 |
|---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-2,4-dihydrobenzo[h][1,3]benzoxazine |
InChI |
InChI=1S/C18H14N2O3/c21-20(22)16-6-3-5-15(10-16)19-11-14-9-8-13-4-1-2-7-17(13)18(14)23-12-19/h1-10H,11-12H2 |
InChI Key |
GCAWLSXZBLFREI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)OCN1C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine typically involves multicomponent reactions. One common method involves the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO₂·HClO₄ in ethanol as the solvent . Another approach uses a reusable magnetic catalyst (GO-Fe₃O₄–Ti(IV)) to achieve high yields and short reaction times .
Industrial Production Methods
The catalysts used in these methods are characterized by their thermal stability, reusability, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is a complex organic compound featuring a unique bicyclic structure with naphthalene and oxazine functionalities, with a nitrophenyl group that enhances its chemical reactivity and potential biological activity. The oxazine moiety, a six-membered heterocyclic ring containing one nitrogen atom, enhances the compound's properties in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves a multicomponent reaction where an aromatic amine (such as 3-nitroaniline), formaldehyde, and β-naphthol are reacted under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate followed by cyclization to yield the oxazine structure.
Potential applications
The applications of this compound span various fields. Compounds with oxazine structures have demonstrated activity against biological targets, including antimicrobial and anticancer properties. Studies indicate that certain oxazine derivatives exhibit cytotoxic effects against cancer cell lines, and the presence of the nitrophenyl group may enhance these activities due to its electron-withdrawing nature, influencing the compound's interaction with biological targets.
Other potential applications:
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine involves its interaction with molecular targets such as COX enzymes. The compound inhibits the activity of these enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazine: A simpler oxazine derivative with significant pharmacological applications.
Dioxazine: A pentacyclic compound consisting of two oxazine subunits, used as a pigment.
Uniqueness
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is unique due to its fused naphthalene and oxazine rings, along with the nitrophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article synthesizes available research findings on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . It features a naphthoquinone structure that may contribute to its biological activities.
Synthesis
The synthesis of this compound has been achieved through various methods, including the use of magnetic solid acid nanocatalysts. For instance, a study demonstrated the efficient synthesis of oxazine derivatives using ferrierite as a catalyst in aqueous media. The reaction conditions were optimized to yield high purity and yield of the desired products .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably:
- In vitro Studies : Research indicated that this compound exhibits moderate cytotoxicity against various cancer cell lines, including lung cancer A549 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
- Mechanism of Action : The compound is believed to interact with cellular pathways involved in proliferation and apoptosis. It may inhibit key enzymes or proteins that are crucial for cancer cell survival and proliferation .
Comparative Activity
A comparative analysis of similar compounds within the naphtho[2,1-e][1,3]oxazine class shows varying degrees of biological activity. For instance:
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | 25 | Lung (A549) | Induces apoptosis |
| 2-(4-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine | 30 | Breast | Inhibits proliferation |
| 1-(4-Fluorophenyl)-1H-naphtho[1,2-e][1,3]oxazine | 20 | Colon | Cell cycle arrest |
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Case Study 1 : A study involving animal models demonstrated that administration of this compound led to significant tumor reduction in xenograft models compared to control groups. This suggests its potential as a lead compound for drug development targeting specific cancers.
- Case Study 2 : In another clinical setting involving human cancer cell lines, the compound was shown to enhance the efficacy of traditional chemotherapeutics when used in combination therapy. This synergistic effect indicates its potential role in overcoming drug resistance in cancer treatment.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(3-nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Mannich-type condensation-cyclization of β-naphthol, formaldehyde, and 3-nitroaniline. Solvent-free protocols using zirconyl chloride as a catalyst under mild temperatures (60–80°C) achieve yields >85% within 2–4 hours, avoiding toxic solvents and side products . Aqueous-phase synthesis at ambient temperature is also viable but may require extended reaction times (6–8 hours) . Key parameters to optimize include catalyst loading (0.5–1.5 mol%), formaldehyde stoichiometry (1.5–2.0 equivalents), and temperature control to prevent polymerization of intermediates .
Q. How can structural confirmation of this oxazine derivative be reliably performed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Diagnostic signals include the oxazine ring’s methylene protons (δ 4.5–5.5 ppm for O–CH2–N and C–CH2–N) and aromatic protons from the nitrophenyl group (δ 7.3–8.2 ppm) .
- X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between the naphtho-oxazine core and nitrophenyl substituent, critical for understanding electronic conjugation .
- IR spectroscopy : Confirms the presence of nitro groups (asymmetric/symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹) and oxazine C–O–C bonds (~1250 cm⁻¹) .
Q. What mechanistic insights explain the formation of the oxazine ring during synthesis?
- Methodological Answer : The reaction proceeds via a Mannich-type mechanism:
Formaldehyde activation : Catalysts like Cu(II) or ZrOCl2 polarize formaldehyde’s carbonyl group, facilitating nucleophilic attack by the amine .
Intermediate formation : A carbinolamine intermediate forms, followed by β-naphthol nucleophilic attack to generate a hemiaminal .
Cyclization : Intramolecular dehydration yields the oxazine ring. Solvent-free conditions favor cyclization by reducing side reactions (e.g., oligomerization) .
Advanced Research Questions
Q. How can contradictions in reported yields for similar oxazine derivatives be resolved?
- Methodological Answer : Discrepancies often arise from differences in catalyst efficiency and reaction monitoring. For example:
- Catalyst comparison : Nano-Fe3O4@walnut shell/Cu(II) achieves 92% yield in 1.5 hours , whereas ZrOCl2 requires 2 hours for 85% yield . Use kinetic studies (e.g., TLC or in-situ FTIR) to track intermediate formation and identify rate-limiting steps.
- Purification methods : Column chromatography vs. recrystallization may lead to yield variations due to compound instability under certain conditions .
Q. What computational strategies can predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Model HOMO-LUMO gaps to assess electron-withdrawing effects of the nitro group on the oxazine ring. This predicts sites for electrophilic/nucleophilic attacks .
- Molecular docking : Simulate interactions with biological targets (e.g., microbial enzymes) to prioritize derivatives for antimicrobial testing .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ constants) with observed bioactivity to design optimized analogs .
Q. How does the nitro group influence the compound’s stability and pharmacological potential?
- Methodological Answer :
- Stability studies : Perform accelerated degradation tests under varying pH (1–13) and UV exposure. The nitro group may enhance photostability but reduce hydrolytic stability in acidic conditions .
- Pharmacological profiling : Evaluate nitro-reduction metabolites using liver microsomes. The nitro group’s electron-deficient nature may enhance binding to bacterial nitroreductases, suggesting potential as a prodrug .
Q. What advanced characterization techniques can elucidate non-covalent interactions in crystalline forms?
- Methodological Answer :
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves π-π stacking between naphtho-oxazine cores and nitro-phenyl groups, which influence solubility and melting points .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain packing efficiency and polymorphic behavior .
Tables for Key Data
| Synthetic Method Comparison | Solvent-Free | Aqueous | Nano-Catalyst |
|---|---|---|---|
| Reaction Time (hours) | 2–4 | 6–8 | 1.5–2 |
| Yield (%) | 85–90 | 70–75 | 90–92 |
| Catalyst | ZrOCl₂ | None | Fe₃O₄@WS/Cu(II) |
| Spectroscopic Signatures | IR (cm⁻¹) | 1H NMR (ppm) | 13C NMR (ppm) |
|---|---|---|---|
| Oxazine C–O–C | 1240–1260 | – | 70–75 (O–CH2–N) |
| Nitro Group | 1520, 1350 | – | 148–150 (C–NO₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
